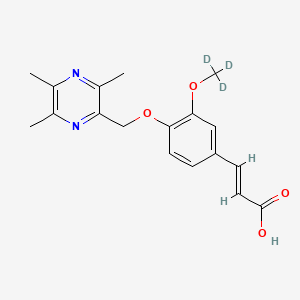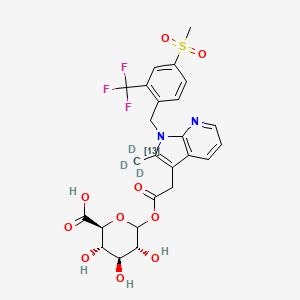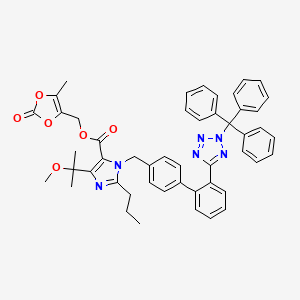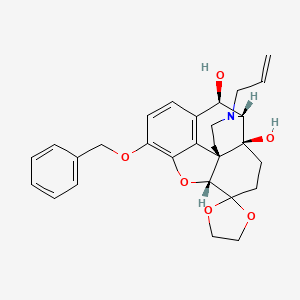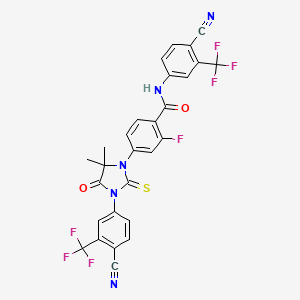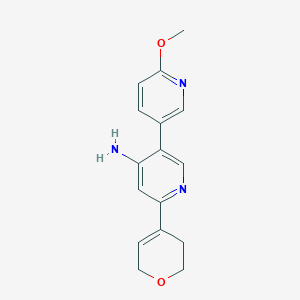
6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the pyran and methoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.
Scientific Research Applications
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine core can also coordinate with metal ions, forming complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-5-(6-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-20-16-3-2-12(9-19-16)13-10-18-15(8-14(13)17)11-4-6-21-7-5-11/h2-4,8-10H,5-7H2,1H3,(H2,17,18) |
InChI Key |
GHZPFOBSTQTOKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)C3=CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
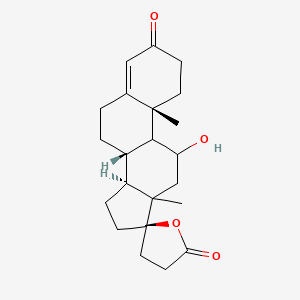
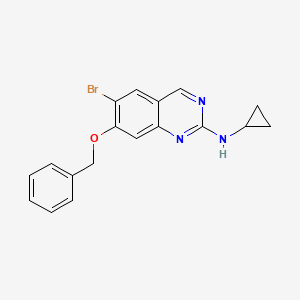


![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
